molecular formula C10H12N2 B1429143 (7-methyl-1H-indol-5-yl)methanamine CAS No. 1401726-44-0

(7-methyl-1H-indol-5-yl)methanamine

Cat. No.: B1429143
CAS No.: 1401726-44-0
M. Wt: 160.22 g/mol
InChI Key: PDEGVWSXWPSIQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-methyl-1H-indol-5-yl)methanamine is a chemical compound with the molecular formula C10H12N2 It is an indole derivative, which means it contains the indole structure, a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-methyl-1H-indol-5-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indole core. This can be achieved through various methods, such as the Fischer indole synthesis or the Leimgruber-Batcho indole synthesis.

    Functionalization: The indole core is then functionalized to introduce the methyl group at the 7-position. This can be done using Friedel-Crafts alkylation or other suitable methods.

    Amination: The final step involves the introduction of the methanamine group at the 5-position. This can be achieved through reductive amination or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

    Catalysts: Catalysts may be employed to enhance the reaction rate and selectivity.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

(7-methyl-1H-indol-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions may involve reagents such as halogens, acids, or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidation may yield products such as aldehydes, ketones, or carboxylic acids.

    Reduction: Reduction may yield amines, alcohols, or hydrocarbons.

    Substitution: Substitution reactions may yield various substituted indole derivatives.

Scientific Research Applications

(7-methyl-1H-indol-5-yl)methanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    (1-methyl-1H-indol-5-yl)methanamine: This compound is similar in structure but has a methyl group at the 1-position instead of the 7-position.

    (5-methyl-1H-indol-3-yl)methanamine: This compound has a methyl group at the 5-position and a methanamine group at the 3-position.

    (7-methyl-1H-indol-3-yl)methanamine: This compound has a methyl group at the 7-position and a methanamine group at the 3-position.

Uniqueness

(7-methyl-1H-indol-5-yl)methanamine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its unique structure allows it to interact with different molecular targets and pathways compared to other similar compounds.

Properties

IUPAC Name

(7-methyl-1H-indol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-7-4-8(6-11)5-9-2-3-12-10(7)9/h2-5,12H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEGVWSXWPSIQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(7-methyl-1H-indol-5-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(7-methyl-1H-indol-5-yl)methanamine
Reactant of Route 3
Reactant of Route 3
(7-methyl-1H-indol-5-yl)methanamine
Reactant of Route 4
(7-methyl-1H-indol-5-yl)methanamine
Reactant of Route 5
(7-methyl-1H-indol-5-yl)methanamine
Reactant of Route 6
Reactant of Route 6
(7-methyl-1H-indol-5-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.